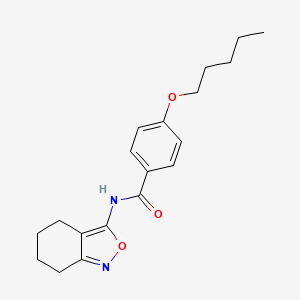
4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Description
4-(Pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic benzamide derivative featuring a pentyloxy (C₅H₁₁O) substituent on the benzamide moiety and a fused bicyclic 4,5,6,7-tetrahydro-2,1-benzoxazole core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as kinases or G protein-coupled receptors (GPCRs).
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-pentoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-2-3-6-13-23-15-11-9-14(10-12-15)18(22)20-19-16-7-4-5-8-17(16)21-24-19/h9-12H,2-8,13H2,1H3,(H,20,22) |
InChI Key |
ZQAJEJPYMHKHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Pentyloxy Group: This step involves the alkylation of a phenol group with a pentyl halide under basic conditions.
Cyclization to Form the Benzoxazole Ring: This can be done through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy group or the benzoxazole ring.
Reduction: Reduction reactions could target the benzamide group or the benzoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigation into its potential as a drug candidate for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several analogues, differing primarily in substituent chain length, branching, and core modifications. Below is a comparative analysis based on available evidence:
Key Observations:
Substituent Chain Length and Branching: The target compound’s linear pentyloxy chain (C₅) contrasts with D107-0055’s branched 2-methylpropoxy (C₄) group. Linear chains typically increase lipophilicity compared to branched analogues, which may improve membrane permeability but reduce solubility .
Core Modifications :
- D107-0055 and the target compound share the 4,5,6,7-tetrahydro-2,1-benzoxazol core, which is absent in V011-3165. This bicyclic structure may confer rigidity, influencing target binding specificity .
Biological Implications :
- While specific activity data are unavailable in the provided evidence, alkoxy-substituted benzamides are often explored as kinase inhibitors or GPCR modulators. The pentyloxy chain’s length may optimize interactions with hydrophobic binding pockets compared to shorter chains in D107-0055 .
Research Findings and Data Gaps
- Physicochemical Properties : Computational models suggest the target compound’s logP (∼3.5) is higher than D107-0055 (∼3.0), aligning with its longer alkyl chain. However, experimental solubility data are lacking.
- Biological Data: No direct activity comparisons (e.g., IC₅₀ values) are provided. Further studies are required to evaluate potency, selectivity, and pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


